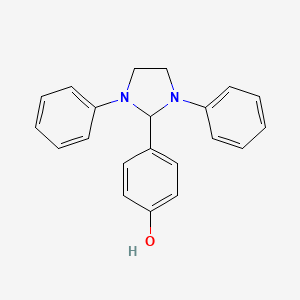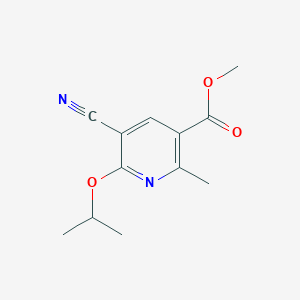
5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. In addition, it has been proposed that the antimicrobial activity of this compound may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine can induce DNA damage and inhibit cell proliferation in cancer cells. In addition, this compound has been shown to inhibit the growth of bacterial strains by disrupting their cell membranes. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. However, a limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine could focus on the following directions:
1. Investigation of the mechanism of action of this compound in cancer cells and bacterial strains.
2. Development of new derivatives of this compound with improved solubility and efficacy.
3. Evaluation of the in vivo anticancer and antimicrobial activity of this compound.
4. Investigation of the potential of this compound as a multi-targeted agent for the treatment of cancer and bacterial infections.
5. Screening of other thiazole derivatives for their biological activities and potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of 5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine has been reported in the literature. The method involves the reaction of 4-(4-methylphenyl)sulfonyl chloride with pyridine-2-carbaldehyde to form 4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, which is then reacted with thiosemicarbazide to yield 5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a range of cancer cell lines. In addition, this compound has also been shown to possess antimicrobial activity against a variety of bacterial strains.
Eigenschaften
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c1-11-5-7-13(8-6-11)24(21,22)15-14(17)23-16(20-15)19-10-12-4-2-3-9-18-12/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWTLHFBHKPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)

![5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2854864.png)


![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)
![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)


![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)